molecular formula C19H22Br2N2O6S2 B12189402 1,4-Bis(4-bromo-3-methoxybenzenesulfonyl)-2-methylpiperazine

1,4-Bis(4-bromo-3-methoxybenzenesulfonyl)-2-methylpiperazine

Cat. No.: B12189402
M. Wt: 598.3 g/mol
InChI Key: RZWWUVWUDYDKAW-UHFFFAOYSA-N
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Description

1,4-Bis(4-bromo-3-methoxybenzenesulfonyl)-2-methylpiperazine is a complex organic compound characterized by the presence of bromine, methoxy, and sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-bromo-3-methoxybenzenesulfonyl)-2-methylpiperazine typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-bromo-3-methoxybenzenesulfonyl chloride. This intermediate is then reacted with 2-methylpiperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-bromo-3-methoxybenzenesulfonyl)-2-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

1,4-Bis(4-bromo-3-methoxybenzenesulfonyl)-2-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-bromo-3-methoxybenzenesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4-bromo-3-methoxybenzenesulfonyl)-2-methylpiperazine is unique due to its combination of bromine, methoxy, and sulfonyl groups attached to a piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H22Br2N2O6S2

Molecular Weight

598.3 g/mol

IUPAC Name

1,4-bis[(4-bromo-3-methoxyphenyl)sulfonyl]-2-methylpiperazine

InChI

InChI=1S/C19H22Br2N2O6S2/c1-13-12-22(30(24,25)14-4-6-16(20)18(10-14)28-2)8-9-23(13)31(26,27)15-5-7-17(21)19(11-15)29-3/h4-7,10-11,13H,8-9,12H2,1-3H3

InChI Key

RZWWUVWUDYDKAW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Br)OC)S(=O)(=O)C3=CC(=C(C=C3)Br)OC

Origin of Product

United States

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